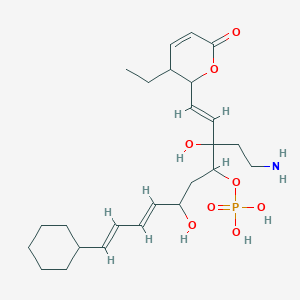

Phospholine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

122856-26-2 |

|---|---|

Molecular Formula |

C25H40NO8P |

Molecular Weight |

513.6 g/mol |

IUPAC Name |

[(1E,7E,9E)-3-(2-aminoethyl)-10-cyclohexyl-1-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-3,6-dihydroxydeca-1,7,9-trien-4-yl] dihydrogen phosphate |

InChI |

InChI=1S/C25H40NO8P/c1-2-20-12-13-24(28)33-22(20)14-15-25(29,16-17-26)23(34-35(30,31)32)18-21(27)11-7-6-10-19-8-4-3-5-9-19/h6-7,10-15,19-23,27,29H,2-5,8-9,16-18,26H2,1H3,(H2,30,31,32)/b10-6+,11-7+,15-14+ |

InChI Key |

GAIPQMSJLNWRGC-VYTJGNNZSA-N |

Isomeric SMILES |

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCCC2)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCCC2)O)OP(=O)(O)O)O |

Other CAS No. |

124123-09-7 |

Synonyms |

phoslactomycin B |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological Profile of Echothiophate Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiophate iodide is a long-acting, irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1][2][3] Its primary clinical applications are in the management of chronic open-angle glaucoma and accommodative esotropia.[4][5] By inhibiting AChE, echothiophate iodide potentiates the effects of acetylcholine at cholinergic synapses, leading to physiological responses that are therapeutically beneficial in these conditions. This technical guide provides a comprehensive overview of the pharmacological profile of echothiophate iodide, including its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

Echothiophate iodide exerts its pharmacological effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating its action at the synaptic cleft.[6]

The inhibition of AChE by echothiophate iodide is a two-step process:

-

Reversible binding: Echothiophate iodide initially binds to the anionic site of the AChE enzyme.

-

Irreversible phosphorylation: The organophosphate group of echothiophate then forms a stable covalent bond with the serine hydroxyl group at the active site of AChE.[2]

This phosphorylation renders the enzyme inactive. The regeneration of active AChE is a very slow process, leading to a prolonged duration of action.[2] The accumulation of ACh at cholinergic synapses results in enhanced stimulation of both muscarinic and nicotinic receptors.

In the eye, the primary therapeutic effects are mediated through the stimulation of muscarinic receptors in the ciliary muscle and iris sphincter.[7]

Pharmacodynamics

The pharmacodynamic effects of echothiophate iodide are a direct consequence of the increased levels of acetylcholine at various cholinergic synapses.

Ocular Effects

-

Miosis: Increased ACh stimulation of muscarinic receptors on the iris sphincter muscle leads to pupillary constriction (miosis).[7]

-

Reduction of Intraocular Pressure (IOP): The primary therapeutic effect in glaucoma is the reduction of IOP. This is achieved through the contraction of the ciliary muscle, which increases the outflow of aqueous humor through the trabecular meshwork.[3][7]

-

Accommodation: Potentiation of cholinergic stimulation of the ciliary muscle also leads to an increase in accommodation.[7]

Systemic Effects

Systemic absorption of echothiophate iodide can lead to generalized cholinergic effects, including:

-

Cardiovascular: Bradycardia, hypotension.[4]

-

Gastrointestinal: Increased salivation, nausea, vomiting, abdominal cramps, diarrhea.[4]

-

Respiratory: Bronchoconstriction.

-

Neuromuscular: Muscle weakness, fasciculations.[5]

Quantitative Pharmacological Data

Table 1: Pharmacodynamic Parameters of Echothiophate Iodide

| Parameter | Value | Reference(s) |

| Onset of Miosis | ≤60 minutes | [4] |

| Peak IOP Reduction | 24 hours | [4] |

| Duration of Miosis | 1 to 4 weeks | [4] |

| Duration of IOP Reduction | Days to weeks | [4] |

Pharmacokinetics

Detailed pharmacokinetic data for echothiophate iodide in humans are limited. The primary route of administration is topical, as an ophthalmic solution.[4]

Table 2: Pharmacokinetic Parameters of Echothiophate Iodide

| Parameter | Description | Reference(s) |

| Absorption | Systemic absorption can occur following topical ophthalmic administration, particularly with higher concentrations or prolonged use. Nasolacrimal occlusion can minimize systemic absorption. | [2][8] |

| Distribution | Following systemic absorption, distribution is expected to be widespread, affecting various cholinergic synapses throughout the body. Specific data on volume of distribution is not available. | [2] |

| Metabolism | The metabolic fate of echothiophate iodide has not been extensively characterized in humans. It is presumed to undergo hydrolysis, although at a very slow rate from its binding to AChE. | [2] |

| Excretion | The routes and rates of excretion of echothiophate iodide and its potential metabolites are not well-documented. | [2] |

Toxicology

The toxicity of echothiophate iodide is primarily an extension of its pharmacological effects, resulting from excessive cholinergic stimulation.

Table 3: Toxicological Profile of Echothiophate Iodide

| Aspect | Description | Reference(s) |

| Acute Toxicity | Overdose can lead to a cholinergic crisis, characterized by severe muscarinic and nicotinic symptoms, including bradycardia, hypotension, severe muscle weakness, and respiratory failure. | [8] |

| Ocular Toxicity | Prolonged use has been associated with the development of cataracts. Other potential ocular side effects include conjunctival thickening and nasolacrimal duct obstruction. | [4] |

| Systemic Toxicity | Chronic systemic absorption can lead to a depression of plasma and erythrocyte cholinesterase levels. | [9] |

| Contraindications | Contraindicated in patients with active uveal inflammation and most cases of angle-closure glaucoma. | [4] |

| Drug Interactions | Potentiates the effects of other cholinesterase inhibitors, such as succinylcholine and certain pesticides. | [7] |

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common method for determining the in vitro inhibition of acetylcholinesterase.

Objective: To quantify the inhibitory effect of echothiophate iodide on AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Echothiophate iodide solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of echothiophate iodide in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

Echothiophate iodide solution (or buffer for control)

-

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the AChE enzyme solution to each well.

-

Immediately add the ATCI substrate solution to all wells.

-

-

Measurement:

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of echothiophate iodide compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Workflow for in vitro acetylcholinesterase inhibition assay.

In Vivo Evaluation of Intraocular Pressure in a Rabbit Model

This protocol outlines a general procedure for assessing the IOP-lowering effects of echothiophate iodide in an animal model.

Objective: To determine the efficacy and duration of action of topically applied echothiophate iodide on IOP in rabbits.

Animals: New Zealand white rabbits.

Materials:

-

Echothiophate iodide ophthalmic solution (e.g., 0.125%)

-

Tonometer (e.g., Tono-Pen)

-

Topical anesthetic (e.g., proparacaine hydrochloride)

-

Animal restraining device

Procedure:

-

Acclimatization: Acclimate rabbits to the laboratory environment and handling procedures for at least one week.

-

Baseline IOP Measurement: Measure the baseline IOP of both eyes of each rabbit at several time points over a few days to establish a stable baseline.

-

Drug Administration:

-

Gently restrain the rabbit.

-

Instill a single drop of the echothiophate iodide solution into one eye (the contralateral eye serves as a control).

-

Apply gentle pressure to the nasolacrimal duct for approximately one minute to minimize systemic absorption.

-

-

IOP Monitoring:

-

Measure the IOP in both eyes at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours, and then daily for up to a week) after drug administration.

-

Administer a topical anesthetic before each IOP measurement.

-

-

Data Analysis:

-

Calculate the mean IOP and standard deviation for both the treated and control eyes at each time point.

-

Compare the IOP in the treated eye to the baseline and to the control eye to determine the magnitude and duration of the IOP-lowering effect.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed changes.

-

Workflow for in vivo evaluation of intraocular pressure.

Signaling Pathways

Cholinergic Signaling at the Neuromuscular Junction

Echothiophate iodide's systemic effects are partly due to its impact on the neuromuscular junction.

Cholinergic signaling at the neuromuscular junction.

Muscarinic Receptor Signaling in the Ciliary Muscle

The therapeutic effect of echothiophate iodide in glaucoma is primarily mediated by the M3 muscarinic receptor signaling pathway in the ciliary muscle.[10][11]

M3 muscarinic receptor signaling in the ciliary muscle.

Conclusion

Echothiophate iodide is a potent, long-acting irreversible acetylcholinesterase inhibitor with well-established efficacy in the treatment of glaucoma and accommodative esotropia. Its mechanism of action, leading to the accumulation of acetylcholine at cholinergic synapses, results in significant pharmacodynamic effects on intraocular pressure and accommodation. While its clinical profile is well-documented, a notable gap exists in the publicly available quantitative data regarding its specific inhibitory potency (IC50, Ki) and detailed pharmacokinetic parameters. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the pharmacological properties of echothiophate iodide and similar compounds. Further research is warranted to fully elucidate its quantitative pharmacological and pharmacokinetic profile.

References

- 1. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. drugs.com [drugs.com]

- 6. Acetylcholine - Wikipedia [en.wikipedia.org]

- 7. reference.medscape.com [reference.medscape.com]

- 8. publications.aap.org [publications.aap.org]

- 9. Echothiophate iodide. The effect of 0.0625 per cent solution on blood cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of muscarinic receptor involvement in human ciliary muscle cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Muscarinic receptor subtypes in human iris-ciliary body measured by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Cholinergic Pathways Using Phospholine Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phospholine iodide, the commercial name for the organophosphate compound echothiophate iodide, is a potent, long-acting, and irreversible inhibitor of acetylcholinesterase (AChE). This comprehensive technical guide delves into the core principles of utilizing this compound iodide as a tool to investigate cholinergic pathways. It provides a detailed overview of its mechanism of action, experimental protocols for assessing its effects, and a summary of its impact on cholinergic signaling. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and ophthalmology.

Introduction to this compound Iodide and Cholinergic Signaling

The cholinergic system, a cornerstone of the central and peripheral nervous systems, relies on the neurotransmitter acetylcholine (ACh) to modulate a vast array of physiological processes. These include muscle contraction, glandular secretion, and higher cognitive functions such as learning and memory. The signaling cascade is tightly regulated by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh in the synaptic cleft, terminating the signal.

This compound iodide (echothiophate iodide) is a powerful tool for studying this system due to its specific and irreversible inactivation of AChE. By forming a stable covalent bond with the serine residue at the active site of the enzyme, this compound iodide leads to a buildup of acetylcholine in the synapse. This prolonged and amplified stimulation of cholinergic receptors—both muscarinic and nicotinic—allows for the detailed investigation of their downstream signaling pathways and physiological effects.

Mechanism of Action of this compound Iodide

This compound iodide is an organophosphate compound that functions as an irreversible inhibitor of acetylcholinesterase. The primary mechanism involves the phosphorylation of the serine hydroxyl group within the active site of AChE. This covalent modification renders the enzyme non-functional. The regeneration of the enzyme is extremely slow, meaning that recovery of cholinergic function is dependent on the synthesis of new AChE molecules. This long-lasting effect makes this compound iodide a potent modulator of cholinergic transmission.

The accumulation of acetylcholine in the synaptic cleft leads to the overstimulation of postsynaptic cholinergic receptors. This can result in a state known as a cholinergic crisis, characterized by excessive muscarinic and nicotinic activation. The clinical manifestations of this include symptoms like increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle fasciculations and paralysis.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound Iodide

Caption: Mechanism of this compound Iodide action in the synaptic cleft.

Quantitative Data on this compound Iodide Effects

While the irreversible nature of this compound iodide's interaction with acetylcholinesterase makes the determination of a classic IC50 or Ki value complex and less commonly reported, its potent biological effects have been quantified in clinical and preclinical studies, particularly in the context of its ophthalmic use for glaucoma.

Table 1: Effect of Echothiophate Iodide on Intraocular Pressure (IOP) in Glaucoma Patients

| Study Population | Baseline Mean IOP (mmHg ± SD) | Post-Treatment Mean IOP (mmHg ± SD) | Treatment Details | Reference |

| Pseudophakic glaucoma patients | 30.4 ± 8.2 | 16.6 ± 4.2 | Adjunctive treatment with 0.125% echothiophate iodide | |

| Children with glaucoma after cataract extraction | 29.1 ± 5.3 | 19.6 ± 6.7 | Echothiophate iodide treatment |

Note: The studies cited are retrospective and involve patient populations already on other medications, highlighting the potent additive effect of echothiophate iodide.

Experimental Protocols

In Vitro Assay for Acetylcholinesterase Inhibition

The most common method for determining AChE activity is the Ellman assay, a spectrophotometric method that can be adapted to measure the inhibitory potential of compounds like this compound iodide.

Objective: To determine the rate of acetylcholinesterase inhibition by this compound iodide.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

This compound iodide (echothiophate iodide)

-

Acetylthiocholine iodide (ATChI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Spectrophotometer (plate reader or cuvette-based)

-

96-well plates or cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATChI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a series of dilutions of this compound iodide in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

AChE solution

-

This compound iodide solution at various concentrations (or buffer for control)

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow for the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the ATChI solution to each well to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin measuring the absorbance at 412 nm at regular intervals using the spectrophotometer. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (a product of ATChI hydrolysis) reacts with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound iodide.

-

Plot the percentage of AChE inhibition against the logarithm of the this compound iodide concentration to determine the inhibitory profile. Due to the irreversible nature of the inhibition, the data will reflect the rate of inactivation rather than a classic equilibrium inhibition constant.

-

Workflow for In Vitro AChE Inhibition Assay

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Preclinical Evaluation of Ophthalmic Formulations

Investigating the effects of this compound iodide in an ophthalmic context requires a preclinical workflow that assesses both efficacy and safety.

Objective: To evaluate the intraocular pressure-lowering effects and potential ocular toxicity of a this compound iodide formulation in an animal model (e.g., rabbits).

Procedure:

-

Animal Model: Utilize a suitable animal model with ocular anatomy similar to humans, such as New Zealand white rabbits.

-

Baseline Measurements: Acclimate the animals and obtain baseline measurements of intraocular pressure (IOP) using a tonometer, pupil diameter, and conduct a thorough ophthalmic examination (e.g., slit-lamp biomicroscopy, fundoscopy).

-

Drug Administration: Administer the this compound iodide formulation topically to one eye, with the contralateral eye receiving a vehicle control.

-

Time-Course Monitoring: Measure IOP and pupil diameter at multiple time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to establish a time-response curve.

-

Ocular Safety Assessment: Perform regular ophthalmic examinations throughout the study to monitor for any signs of ocular irritation, inflammation, or other adverse effects.

-

Histopathology: At the end of the study, euthanize the animals and perform a histopathological examination of the ocular tissues to assess for any microscopic changes.

Workflow for Preclinical Ophthalmic Evaluation

Caption: Workflow for the preclinical evaluation of ophthalmic drugs.

Investigating Cholinergic Pathways: Muscarinic and Nicotinic Receptor Effects

The accumulation of acetylcholine following this compound iodide administration leads to the activation of both muscarinic and nicotinic acetylcholine receptors. These two receptor families have distinct signaling mechanisms and physiological roles.

-

Muscarinic Receptors: These are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged responses. They are involved in parasympathetic functions such as decreased heart rate, smooth muscle contraction, and glandular secretion.

-

Nicotinic Receptors: These are ligand-gated ion channels that mediate fast synaptic transmission. They are found at the neuromuscular junction, in autonomic ganglia, and in the central nervous system.

The overstimulation of these receptors by the excess acetylcholine induced by this compound iodide can lead to a cholinergic crisis, a state of excessive cholinergic activity with widespread physiological effects.

Cholinergic Crisis Signaling Pathway

Caption: Signaling cascade leading to cholinergic crisis.

Conclusion

This compound iodide is an invaluable pharmacological tool for the in-depth investigation of cholinergic pathways. Its irreversible inhibition of acetylcholinesterase provides a robust method for amplifying and prolonging cholinergic signaling, thereby facilitating the study of muscarinic and nicotinic receptor function and their downstream physiological consequences. The experimental protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize this compound iodide in their studies, from basic in vitro characterization to preclinical ophthalmic evaluation. A thorough understanding of its mechanism of action and the resulting physiological effects is crucial for its safe and effective use in a research setting.

Echothiophate Iodide: A Technical Guide to its Impact on Synaptic Transmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiophate iodide, an organophosphate compound, is a potent, long-acting, and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By inactivating AChE, echothiophate iodide leads to an accumulation of ACh at cholinergic synapses, thereby potentiating and prolonging its effects. This comprehensive technical guide delves into the core mechanism of action of echothiophate iodide, its profound impact on synaptic transmission, and its clinical applications, primarily in the management of glaucoma and accommodative esotropia. The document further explores the quantitative effects of the drug, details relevant experimental protocols for its study, and outlines the potential for adverse effects, including the induction of a cholinergic crisis.

Introduction

Echothiophate iodide, available under the trade name Phospholine Iodide, is an organophosphate cholinesterase inhibitor.[1] Its primary therapeutic action stems from its ability to irreversibly bind to and inactivate acetylcholinesterase (AChE).[2] This inactivation leads to an accumulation of acetylcholine at neuromuscular junctions and other cholinergic synapses, resulting in enhanced and prolonged cholinergic stimulation.[3] This mechanism of action has been harnessed for therapeutic purposes, most notably in ophthalmology for the reduction of intraocular pressure in glaucoma and for the management of certain types of strabismus.[4] However, its potent and irreversible nature also necessitates a thorough understanding of its pharmacodynamics and potential for systemic toxicity.

Mechanism of Action at the Synaptic Level

The fundamental action of echothiophate iodide is the irreversible inhibition of acetylcholinesterase.[2] At cholinergic synapses, the arrival of a nerve impulse triggers the release of acetylcholine into the synaptic cleft. ACh then binds to postsynaptic receptors, initiating a response in the target cell, such as muscle contraction or glandular secretion.[3] To terminate this signal, ACh is rapidly hydrolyzed by AChE into choline and acetate.[3]

Echothiophate iodide, as an organophosphate, covalently binds to the serine residue at the active site of AChE.[2] This phosphorylation of the enzyme renders it inactive. The resulting AChE-echothiophate complex is extremely stable, and the recovery of enzyme activity is very slow, often requiring the synthesis of new enzyme molecules.[2] This prolonged inhibition leads to a buildup of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors.[3]

Impact on Synaptic Transmission

The accumulation of acetylcholine at the synapse due to echothiophate iodide administration has significant effects on both the peripheral and central nervous systems.

Neuromuscular Junction

At the neuromuscular junction, the excess acetylcholine continuously stimulates nicotinic receptors on the muscle fiber membrane, leading to initial muscle fasciculations and twitching.[5] However, prolonged depolarization can lead to a state of flaccid paralysis, as the voltage-gated sodium channels in the muscle membrane become inactivated and the muscle fiber becomes unresponsive to further stimulation. This is a critical aspect of the toxicity associated with organophosphates.

Autonomic Nervous System

In the eye, echothiophate iodide's effects are therapeutically beneficial for glaucoma. The increased acetylcholine stimulates muscarinic receptors in the ciliary muscle, causing its contraction.[3] This contraction widens the trabecular meshwork, facilitating the outflow of aqueous humor and thereby reducing intraocular pressure.[3] It also causes miosis (pupil constriction) through its action on the iris sphincter muscle.

Systemically, the potentiation of parasympathetic activity can lead to a range of effects, including bradycardia, hypotension, increased salivation, gastrointestinal distress, and bronchoconstriction.[6]

Quantitative Data on Clinical Efficacy

Clinical studies have demonstrated the efficacy of echothiophate iodide in lowering intraocular pressure (IOP) in patients with glaucoma.

| Study Population | Treatment Regimen | Baseline IOP (mean ± SD) | Final IOP (mean ± SD) | IOP Reduction | Reference |

| 24 eyes of pseudophakic glaucoma patients on maximal medical therapy | Echothiophate iodide 0.125% added to existing therapy | 30.4 ± 8.2 mmHg | 16.6 ± 4.2 mmHg | ≥20% in 75% of eyes; ≥30% in 63% of eyes | [7] |

| 32 eyes of 21 children with glaucoma after cataract extraction | Echothiophate iodide | 29.1 ± 5.3 mmHg | 19.6 ± 6.7 mmHg | Significant reduction in 31 of 32 eyes | [8] |

Experimental Protocols

Measurement of Acetylcholinesterase Activity (Ellman's Assay)

This colorimetric assay is a standard method for determining AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Sample containing AChE (e.g., tissue homogenate, red blood cell lysate)

-

Echothiophate iodide or other inhibitor

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and DTNB in a cuvette.

-

Add the AChE sample to the cuvette and incubate for a short period.

-

To measure inhibited activity, pre-incubate the AChE sample with echothiophate iodide before adding it to the reaction mixture.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition by comparing the activity of the inhibited sample to that of a control sample without the inhibitor.

Monitoring Neuromuscular Transmission

Principle: Repetitive nerve stimulation is used to assess the function of the neuromuscular junction. In the presence of an AChE inhibitor like echothiophate iodide, changes in the compound muscle action potential (CMAP) can be observed.

Procedure:

-

Place stimulating electrodes over a peripheral motor nerve (e.g., ulnar nerve).

-

Place recording electrodes over the corresponding muscle (e.g., adductor pollicis).

-

Deliver a train of electrical stimuli (e.g., train-of-four, tetanic stimulation) to the nerve.

-

Record the resulting CMAPs from the muscle.

-

In the presence of echothiophate iodide, a characteristic decrement in the CMAP amplitude with repetitive stimulation (fade) may be observed, indicating neuromuscular blockade.[7]

Visualizations

References

- 1. Cholinergic Crisis Symptoms: Signs, Treatment & Antidote [mamahealth.com]

- 2. Miosis from echothiophate in patients with total oculomotor nerve paralysis from intracranial abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 7 Signs of a Cholinergic Crisis With Myasthenia Gravis | MGteam [mgteam.com]

- 6. drugs.com [drugs.com]

- 7. Serial repetitive nerve stimulation studies in organophosphorus poisoning indicate two distinct pathophysiological processes occur at the neuromuscular junction in the intermediate syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholinergic crisis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties of Phospholine Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phospholine Iodide, the brand name for the compound echothiophate iodide, is a potent, long-acting organophosphate and an irreversible inhibitor of acetylcholinesterase (AChE).[1] Primarily utilized in ophthalmology for the treatment of glaucoma and accommodative esotropia, its mechanism of action involves the potentiation of cholinergic activity in the eye.[2][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound Iodide, its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for its synthesis, acetylcholinesterase inhibition assays, and measurement of aqueous humor outflow are also presented.

Chemical and Physical Properties

Echothiophate iodide is a white, crystalline, water-soluble, and hygroscopic solid with a slight mercaptan-like odor.[4][5] When freeze-dried with potassium acetate, it appears as a white amorphous deposit.[4][6]

| Property | Value | Reference |

| Chemical Name | (2-mercaptoethyl) trimethylammonium iodide O,O-diethyl phosphorothioate | [4] |

| Molecular Formula | C9H23INO3PS | |

| Molecular Weight | 383.23 g/mol | |

| CAS Number | 513-10-0 | [1] |

| Appearance | White, crystalline, hygroscopic solid | [4][5] |

| Solubility | Water-soluble | [4] |

Mechanism of Action

This compound Iodide is an irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1] By covalently binding to the serine residue at the active site of AChE, it inactivates the enzyme, preventing the hydrolysis of acetylcholine (ACh).[1] This leads to an accumulation of ACh at cholinergic synapses, potentiating its effects on muscarinic and nicotinic receptors.[1][7]

In the eye, this enhanced cholinergic stimulation of the ciliary muscle and trabecular meshwork results in increased outflow of aqueous humor, leading to a reduction in intraocular pressure (IOP).[5][8]

Signaling Pathway

The primary signaling pathway affected by this compound Iodide is the cholinergic pathway within the eye, which regulates aqueous humor dynamics.

Caption: Cholinergic signaling at the neuromuscular junction in the eye.

Pharmacokinetics and Pharmacodynamics

| Parameter | Value | Reference |

| Onset of Miosis | ≤ 60 minutes | [3][9] |

| Peak IOP Decrease | 24 hours | [3][9] |

| Duration of Miosis | 1 to 4 weeks | [3][9] |

| Duration of IOP Reduction | Days to weeks | [3][9] |

| Systemic Absorption | Can be systemically absorbed | [2] |

| Effect on Cholinesterase | Depresses both plasma and erythrocyte cholinesterase levels after a few weeks of therapy | [4][10][11] |

Experimental Protocols

Synthesis of Echothiophate Iodide

A detailed, multi-step synthesis process for echothiophate iodide is outlined in patent literature. The process involves the reaction of 2-(dimethylamino)ethanethiol with diethylchlorophosphate, followed by quaternization with methyl iodide.

Caption: Simplified workflow for the synthesis of Echothiophate Iodide.

A detailed protocol can be adapted from the procedures described in patent US9708352B2.[12]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Acetylcholinesterase (AChE) enzyme

-

This compound Iodide (inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of ATCI, DTNB, and AChE in phosphate buffer.

-

Add buffer, DTNB, and the inhibitor (this compound Iodide at various concentrations) to the wells of a 96-well plate.

-

Initiate the reaction by adding the AChE enzyme to the wells.

-

Add the substrate (ATCI) to start the reaction.

-

Immediately measure the absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of this compound Iodide and determine the IC50 value.

Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.

Measurement of Aqueous Humor Outflow Facility

This protocol describes an ex vivo method for measuring the facility of aqueous humor outflow in enucleated eyes.

Materials:

-

Enucleated animal eyes (e.g., porcine)

-

Perfusion apparatus with a pressure transducer and a fluid reservoir

-

Buffered saline solution

-

Cannulas

Procedure:

-

Cannulate the anterior chamber of the enucleated eye with two cannulas.

-

Connect one cannula to a fluid reservoir containing buffered saline to control the intraocular pressure (IOP).

-

Connect the second cannula to a pressure transducer to monitor the IOP.

-

Set a baseline IOP (e.g., 15 mmHg).

-

Apply a pressure-reducing device (e.g., Honan pressure reducer) to the cornea for a set duration (e.g., 5 minutes) at different pressures.

-

Record the peak IOP and the subsequent pressure decrease over time.

-

The rate of pressure decline is used to calculate the aqueous humor outflow facility.

Stability

This compound Iodide is a hygroscopic solid and should be stored under refrigeration (2° to 8° C) prior to reconstitution.[5] After reconstitution, the ophthalmic solution should be stored at room temperature (approximately 25° C) and not refrigerated.[9] A stability-indicating HPLC method can be developed and validated according to ICH guidelines to determine the stability of this compound Iodide in ophthalmic solutions under various stress conditions (e.g., heat, light, different pH values).[7][13][14][15]

Conclusion

This compound Iodide is a well-characterized acetylcholinesterase inhibitor with a long history of use in ophthalmology. Its potent and long-lasting effects on intraocular pressure make it a valuable therapeutic agent for glaucoma. This guide has provided a detailed overview of its chemical properties, mechanism of action, and relevant experimental protocols to aid researchers and drug development professionals in their understanding and utilization of this important compound.

References

- 1. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Echothiophate Iodide used for? [synapse.patsnap.com]

- 3. publications.aap.org [publications.aap.org]

- 4. This compound Iodide®(echothiophate iodide forophthalmic solution) [dailymed.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 7. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. drugs.com [drugs.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. This compound Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. reference.medscape.com [reference.medscape.com]

- 13. fortunejournals.com [fortunejournals.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using Phospholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission.[1] The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease, and is also the mechanism of action for various insecticides and nerve agents.[2][3] Consequently, in vitro assays to determine the inhibitory potential of compounds against AChE are fundamental in drug discovery and toxicology.[4]

Phospholine (echothiophate iodide) is a potent, long-acting organophosphate inhibitor of acetylcholinesterase.[5][6] It acts by irreversibly binding to the serine residue in the active site of the AChE enzyme.[6][7] Due to its well-characterized and potent inhibitory activity, this compound serves as an excellent positive control or reference compound in AChE inhibition assays.

This document provides a detailed protocol for an in vitro acetylcholinesterase inhibition assay using the Ellman method, with this compound as a reference inhibitor.[2][4] The protocol is designed for a 96-well plate format, suitable for medium to high-throughput screening of potential AChE inhibitors.

Signaling Pathway and Inhibition Mechanism

Acetylcholine, a key neurotransmitter, is released from the presynaptic neuron into the synaptic cleft, where it binds to and activates postsynaptic receptors. To terminate the signal, acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate. This compound (echothiophate iodide) is an organophosphate that acts as an irreversible inhibitor of acetylcholinesterase. It achieves this by phosphorylating a serine residue within the active site of the enzyme, rendering it unable to break down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged and excessive stimulation of cholinergic receptors.

Caption: Mechanism of Acetylcholine Signaling and Inhibition by this compound.

Experimental Workflow

The experimental workflow for the in vitro acetylcholinesterase inhibition assay is a multi-step process that begins with the preparation of reagents and the test compound, in this case, this compound. The subsequent steps involve the incubation of the enzyme with the inhibitor, followed by the addition of the substrate to initiate the enzymatic reaction. The progression of this reaction is then monitored by measuring the absorbance of the colored product over time using a microplate reader. The final step involves the analysis of the collected data to determine the extent of enzyme inhibition.

Caption: Experimental Workflow for the AChE Inhibition Assay.

Experimental Protocols

This protocol is adapted from the well-established Ellman's method.[2]

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

This compound (echothiophate iodide)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipette

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.1 U/mL is recommended.

-

ATCh Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 10 mM. Prepare this solution fresh daily.

-

DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer (pH 7-8) to a final concentration of 3 mM. Protect from light.

-

This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in deionized water. From this stock, prepare a series of dilutions in phosphate buffer to be used for the inhibition assay (e.g., ranging from 1 µM to 1 pM).

Assay Procedure (96-Well Plate):

-

Assay Plate Setup:

-

Blank: 120 µL Phosphate Buffer + 20 µL ATCh Solution + 20 µL DTNB Solution

-

Control (100% Activity): 100 µL Phosphate Buffer + 20 µL AChE Solution + 20 µL ATCh Solution + 20 µL DTNB Solution

-

Inhibitor Wells: 80 µL Phosphate Buffer + 20 µL this compound dilution + 20 µL AChE Solution + 20 µL ATCh Solution + 20 µL DTNB Solution

-

-

Pre-incubation: To each well (excluding the blank), add the appropriate volumes of phosphate buffer and either the this compound dilution or buffer (for the control). Then, add 20 µL of the AChE solution.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: To all wells, add 20 µL of the ATCh solution and 20 µL of the DTNB solution to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [ (Rate of Control - Rate of Inhibitor) / Rate of Control ] x 100

-

Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Data Presentation

The quantitative results of the acetylcholinesterase inhibition assay with varying concentrations of this compound can be summarized in the following table. This format allows for a clear comparison of the inhibitory effects at different concentrations and the determination of the IC50 value.

| This compound Concentration (nM) | Average Rate (ΔAbs/min) | Standard Deviation | % Inhibition |

| 0 (Control) | 0.050 | 0.003 | 0 |

| 0.01 | 0.045 | 0.002 | 10 |

| 0.1 | 0.038 | 0.003 | 24 |

| 1 | 0.026 | 0.002 | 48 |

| 10 | 0.015 | 0.001 | 70 |

| 100 | 0.005 | 0.001 | 90 |

| 1000 | 0.001 | 0.0005 | 98 |

IC50 Value for this compound: Approximately 1.1 nM (as determined from a dose-response curve).

Conclusion

This application note provides a detailed and robust protocol for conducting an in vitro acetylcholinesterase inhibition assay using this compound as a reference inhibitor. The use of the spectrophotometric Ellman method in a 96-well format allows for efficient and reliable screening of potential AChE inhibitors. The provided workflows, diagrams, and data presentation guidelines are intended to assist researchers in accurately assessing the potency of novel compounds targeting acetylcholinesterase. Careful adherence to the protocol and appropriate data analysis will yield reproducible and meaningful results for drug discovery and development professionals.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Echothiophate Iodide (Professional Patient Advice) - Drugs.com [drugs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]

Application Notes and Protocols for Echothiophate Iodide Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of echothiophate iodide in rodent models, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows. Echothiophate iodide is a potent, long-acting, and irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1][2] In clinical settings, it is primarily used as a topical ophthalmic solution for the treatment of glaucoma and accommodative esotropia.[1][3] In preclinical research, rodent models are essential for studying its pharmacology, toxicology, and therapeutic potential.

Mechanism of Action

Echothiophate iodide exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, which terminates the signal at cholinergic synapses. By irreversibly binding to the serine residue in the active site of AChE, echothiophate iodide leads to the accumulation of ACh in the synaptic cleft.[1] This accumulation results in hyperstimulation of muscarinic and nicotinic receptors, leading to various physiological effects.[4]

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Acetylcholinesterase Inhibition by Echothiophate Iodide.

Quantitative Data Summary

The following tables summarize quantitative data for the administration of echothiophate iodide and other relevant organophosphates in rodent models. Due to limited publicly available data specifically for echothiophate iodide in common rodent models, data from other organophosphates with similar mechanisms of action are included for reference and comparison.

Table 1: Toxicology Data for Echothiophate Iodide in Rats

| Parameter | Value | Administration Route | Species | Reference |

| LD50 | 174 mcg/kg | Not Specified | Rat | [5] |

Table 2: Dose-Response Data for Organophosphate Administration in Rodents

| Compound | Species | Administration Route | Dose | Effect | Reference |

| Echothiophate Iodide | Rat | Intracerebral Infusion (dentate gyrus) | Not specified | Dose-dependent increase in locomotor activity | [6] |

| Diazinon | Rat | Intraperitoneal (i.p.) | 13 mg/kg | Significant AChE inhibition in blood and brain | [6] |

| Diazinon | Rat | Intraperitoneal (i.p.) | 39 mg/kg | Further significant AChE inhibition in blood and brain | [6] |

| Monocrotophos | Rat | Oral (in drinking water) | 0.1 µg/ml | 10% inhibition of brain AChE activity after 8 weeks | [7] |

| Monocrotophos | Rat | Oral (in drinking water) | 1.0 µg/ml | 27% inhibition of brain AChE activity after 8 weeks | [7] |

| Diisopropyl fluorophosphate (DFP) | Mouse | Intraperitoneal (i.p.) | 1.7 - 2.0 mg/kg | Enzyme-inhibiting and behavioral effects indicative of OP toxicity | [8] |

| Paraoxon | Mouse | Topical | 2.3 - 2.7 mg | Enzyme-inhibiting and behavioral effects indicative of OP toxicity | [8] |

Experimental Protocols

Preparation of Echothiophate Iodide Solution

For Ophthalmic Administration (from commercial preparation):

Commercially available echothiophate iodide (e.g., Phospholine Iodide®) is supplied as a sterile powder for reconstitution.[2][9]

-

Aseptic Technique: Perform all steps under sterile conditions.

-

Reconstitution: Follow the manufacturer's instructions for reconstituting the sterile powder with the provided diluent. Common concentrations for clinical use are 0.03%, 0.06%, 0.125%, and 0.25%.[2]

-

Storage: Store the reconstituted solution as recommended by the manufacturer, typically at room temperature (~25°C or ~77°F), and discard after 4 weeks.[10]

For Systemic or Other Non-Ophthalmic Administration:

-

Weighing: Accurately weigh the desired amount of echothiophate iodide powder.

-

Dissolution: Dissolve the powder in a sterile, isotonic vehicle suitable for the intended administration route (e.g., sterile saline for injection). The solubility in water is high.[11]

-

Filtration: For intravenous or intracerebral administration, filter the solution through a 0.22 µm sterile filter to ensure sterility.

-

Storage: Prepare fresh solutions for each experiment to ensure potency and sterility.

Administration Routes in Rodent Models

1. Topical Ophthalmic Administration for Glaucoma Models:

This protocol is adapted from general procedures for inducing glaucoma in rodents and clinical use of echothiophate iodide.

-

Animal Restraint: Gently restrain the mouse or rat. Anesthesia is typically not required for topical administration.

-

Instillation: Instill one drop (approximately 5-10 µL for mice, 10-20 µL for rats) of the prepared echothiophate iodide solution onto the cornea of the eye.

-

Nasolacrimal Duct Compression: Gently apply pressure to the inner canthus of the eye for 1-2 minutes to minimize systemic absorption through the nasolacrimal duct.[3][4]

-

Frequency: Dosing frequency can range from once daily to twice daily, depending on the experimental design.[2]

-

Outcome Measures: Monitor intraocular pressure (IOP) using a tonometer suitable for rodents at baseline and at various time points after administration.

2. Intracerebral Infusion:

This protocol is based on a study that administered echothiophate iodide directly into the rat brain.[6]

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

-

Surgical Procedure: Perform a craniotomy to expose the target brain region (e.g., dentate gyrus).

-

Cannula Implantation: Implant a guide cannula into the target region and secure it with dental cement. Allow for a recovery period.

-

Infusion: On the day of the experiment, insert an infusion cannula through the guide cannula. Infuse a small volume (e.g., 0.5-1.0 µL) of the prepared echothiophate iodide solution at a slow, controlled rate.

-

Behavioral Assessment: After infusion, place the animal in an open field or other appropriate apparatus to measure locomotor activity and other behavioral parameters.

3. Systemic Administration (Intraperitoneal - IP):

This is a common route for assessing systemic effects of a compound.

-

Animal Restraint: Properly restrain the mouse or rat.

-

Injection Site: Locate the lower right or left quadrant of the abdomen.

-

Injection: Insert a 25-27 gauge needle at a 30-45 degree angle and inject the desired volume of the echothiophate iodide solution. The maximum recommended volume for an IP injection in a mouse is 10 ml/kg and in a rat is 10 ml/kg.

-

Monitoring: Observe the animal for signs of cholinergic toxicity (e.g., tremors, salivation, lacrimation, diarrhea, respiratory distress).

-

Tissue Collection: At the desired time point, euthanize the animal and collect blood and brain tissue for cholinesterase activity measurement.

Measurement of Acetylcholinesterase Activity

The Ellman assay is a widely used method for determining AChE activity.[12]

-

Tissue Preparation:

-

Blood: Collect blood samples (e.g., via cardiac puncture) into heparinized tubes.

-

Brain: Euthanize the animal and dissect the brain region of interest. Homogenize the tissue in an appropriate buffer (e.g., ice-cold saline or phosphate buffer).[13] Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

-

Assay Procedure:

-

In a microplate, add the tissue sample (plasma, red blood cell lysate, or brain homogenate supernatant).

-

Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis: Calculate AChE activity as a percentage of the activity in control (vehicle-treated) animals.

Experimental Workflow and Logic Diagrams

General Experimental Workflow for Evaluating Echothiophate Iodide in a Rodent Glaucoma Model

Caption: Workflow for a Rodent Glaucoma Study.

Logical Relationship for Dose-Finding Studies

Caption: Logic for a Dose-Finding Study.

References

- 1. Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. UpToDate 2018 [doctorabad.com]

- 4. drugs.com [drugs.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of chronic low dose exposure of monocrotophos in rat brain: Oxidative/ nitrosative stress, neuronal changes and cholinesterase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of polyhydroxyfullerenes on organophosphate-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Iodide®(echothiophate iodide forophthalmic solution) [dailymed.nlm.nih.gov]

- 10. Diisopropyl fluorophosphate - Wikipedia [en.wikipedia.org]

- 11. The effect of echothiophate iodide on systemic cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Acetylcholinesterase in Different Structures of the Rat Brain Following Soman Intoxication Pretreated with Huperzine A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hakon-art.com [hakon-art.com]

Cell Culture Applications of Phospholine Iodide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholine iodide, the common trade name for echothiophate iodide, is a potent, long-acting, and irreversible organophosphate inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] By covalently binding to the active site of AChE, it prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to an accumulation of ACh at cholinergic synapses.[1][3] While its clinical application is primarily in ophthalmology for the treatment of glaucoma and accommodative esotropia,[4][5] its robust mechanism of action presents a valuable tool for in vitro research in a variety of cell culture systems.

The significance of this compound iodide in cell culture extends beyond neuronal models. The discovery and characterization of non-neuronal cholinergic systems in a wide array of cell types—including cancer cells, immune cells, epithelial cells, and muscle cells—have opened new avenues for investigation.[6][7][8] These non-neuronal systems utilize acetylcholine as a local signaling molecule to regulate fundamental cellular processes such as proliferation, differentiation, apoptosis, and migration.[9][10][11] Consequently, this compound iodide can be employed as a chemical probe to modulate these pathways and elucidate the role of cholinergic signaling in diverse physiological and pathological contexts.

These application notes provide a comprehensive overview of the potential uses of this compound iodide in cell culture, complete with detailed protocols for its application and the assessment of its effects.

Principle of Action

This compound iodide (echothiophate iodide) is an organophosphate that irreversibly inhibits acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine in the vicinity of cholinergic receptors, resulting in their prolonged activation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The clinical evaluation of echothiophate (this compound iodide) in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. mdpi.com [mdpi.com]

- 8. Acetylcholine beyond neurons: the non-neuronal cholinergic system in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase and human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Long-Term Phospholine (Echothiophate) Exposure Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting long-term experimental studies on the effects of Phospholine (Echothiophate Iodide), a potent, irreversible organophosphate acetylcholinesterase inhibitor. The protocols and methodologies detailed herein are intended to guide research into the chronic toxicological effects of this compound on cellular and animal models, with a focus on neurotoxicity and associated signaling pathways.

Introduction

This compound (Echothiophate) is an organophosphorus compound primarily used in ophthalmic medicine to treat glaucoma by reducing intraocular pressure. Its mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at nerve synapses. While its acute effects are well-documented, the consequences of long-term, low-dose exposure are less understood and are a subject of growing concern, particularly regarding potential neurotoxicity. Chronic exposure to organophosphates has been linked to a range of adverse effects, including cognitive deficits, anxiety, and neurodegenerative processes.

These guidelines provide detailed protocols for investigating the long-term impacts of this compound exposure using established in vitro and in vivo models. The key areas of investigation covered include acetylcholinesterase inhibition, cell viability and apoptosis, oxidative stress, and the perturbation of critical signaling pathways such as MAPK and PI3K/Akt.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound acts as an irreversible inhibitor of acetylcholinesterase (AChE). It covalently binds to the serine residue in the active site of the enzyme, rendering it non-functional. This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. The very slow rate of hydrolysis of the enzyme-inhibitor complex leads to prolonged effects, lasting a week or more.

Caption: Mechanism of this compound's irreversible inhibition of Acetylcholinesterase (AChE).

Data Presentation: Quantitative Summary Tables

The following tables summarize quantitative data from studies on organophosphate exposure. These values can serve as a reference for designing experiments and interpreting results.

Table 1: In Vitro Dose-Response Data for Organophosphates

| Organophosphate | Cell Line | Exposure Duration | Endpoint | IC50 / Effect Concentration | Reference |

| Diazinon | NB2a neuroblastoma | 8 weeks (chronic pre-exposure) | Neurite Outgrowth Inhibition | IC50 decreased by 20-90% upon subsequent acute exposure | |

| Chlorpyrifos | SH-SY5Y neuroblastoma | 5 days | Cell Viability (MTT) | ~43% decrease at 50 µM | |

| Parathion | SH-SY5Y neuroblastoma | 5 days | Cell Viability (MTT) | 20% decrease at 50 µM, 55% decrease at 100 µM | |

| Dichlorvos | SH-SY5Y neuroblastoma | 5 days | Cell Viability (MTT) | 80% decrease at 100 µM | |

| Phenyl saligenin phosphate | N2a neuroblastoma | 24 hours | Neurite Outgrowth | Concentration-dependent decrease (1-10 µM) | |

| Chlorpyrifos oxon | N2a neuroblastoma | 24 hours | Neurite Outgrowth | Concentration-dependent decrease (1-10 µM) | |

| Malaoxon | Rat PCLS | 24 hours | Cell Viability (Alamar Blue) | EC50 ~600 µmol/L | |

| Malathion | Rat PCLS | 24 hours | Cell Viability (Alamar Blue) | EC50 ~1100 µmol/L |

Table 2: In Vivo Organophosphate Exposure and Effects

| Organophosphate | Animal Model | Exposure Duration | Dose | Key Findings | Reference |

| Chlorpyrifos | Rat | 14 days | 2.5, 10, 18, 25 mg/kg/day | Deficits in Morris Water Maze; 30-60% plasma ChE inhibition | |

| Diisopropylfluorophosphate (DFP) | Rat | 14 days | 0.25 mg/kg/day | 50% AChE inhibition in hippocampus; learning & memory deficits | |

| Diisopropylfluorophosphate (DFP) | Rat | 21 days | 0.1, 0.2 mg/kg | ~75% reduction in AChE activity; cognitive deficits | |

| Soman | Rat | Single exposure | 50, 85 µg/kg | Increased open-field activity, learning deficits | |

| Various OPs | Rat | 13 weeks | Dietary | Neurobehavioral effects only at doses causing >20% ChE inhibition | |

| Diisopropylfluorophosphate (DFP) | Zebrafish larvae (5 dpf) | 6 hours | 15 µM | Marked AChE inhibition, paralysis, decreased oxygen consumption |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the long-term effects of this compound exposure.

General Experimental Workflow

A typical workflow for investigating long-term this compound exposure involves several stages, from model selection and exposure to endpoint analysis.

Caption: General workflow for long-term this compound exposure studies.

In Vitro Model: Human Neuroblastoma Cells (SH-SY5Y)

Objective: To assess the chronic neurotoxic effects of this compound on a human neuronal cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (Echothiophate Iodide)

-

96-well and 6-well culture plates

-

Reagents for specific assays (see below)

Procedure:

-

Cell Culture: Maintain SH-SY5Y cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

-

Dose-Finding Study (Acute Toxicity):

-

Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

After 24 hours, treat cells with a range of this compound concentrations (e.g., 1 nM to 1 mM) for 24-48 hours.

-

Assess cell viability using the MTT assay (Protocol 4.3.2) to determine the IC50 and select sub-lethal concentrations for the long-term study.

-

-

Long-Term Exposure:

-

Plate cells in appropriate culture vessels (e.g., 6-well plates).

-

Treat cells with selected sub-lethal concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM).

-

Maintain the cultures for an extended period (e.g., 7, 14, or 21 days), replacing the medium with fresh this compound-containing medium every 2-3 days.

-

Include a vehicle control group (medium with the solvent used to dissolve this compound).

-

-

Endpoint Analysis: At the end of the exposure period, harvest cells for the various assays detailed below.

Key Experimental Protocols

Objective: To quantify the inhibition of AChE activity by this compound.

Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product, which is measured at 412 nm.

Procedure:

-

Sample Preparation: Prepare cell lysates from control and this compound-treated cells by sonication or detergent lysis in a suitable buffer (e.g., phosphate buffer, pH 8.0). Determine the protein concentration of each lysate.

-

Reaction Mixture: In a 96-well plate, add the following to each well:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of cell lysate (or purified AChE standard)

-

10 µL of 10 mM DTNB

-

-

Incubation: Incubate the plate for 10 minutes at 25°C.

-

Initiate Reaction: Add 10 µL of 14 mM acetylthiocholine iodide to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

-

Calculation: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition of AChE activity is calculated as: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

Objective: To assess the effect of long-term this compound exposure on cell viability and metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and perform the long-term this compound exposure as described in 4.2.

-

MTT Addition: After the exposure period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express the viability of treated cells as a percentage of the vehicle control.

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells exposed to this compound.

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay enzymatically labels the 3'-OH ends of fragmented DNA with labeled dUTPs. These labeled ends can then be visualized by fluorescence microscopy.

Procedure:

-

Cell Preparation: Grow and treat cells on coverslips or in chamber slides as described in 4.2.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

TUNEL Reaction:

-

Prepare the TdT reaction cocktail according to the manufacturer's instructions (typically containing TdT enzyme and fluorescently labeled dUTP).

-

Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.

-

-

DNA Staining (Optional): Counterstain the nuclei with a DNA dye such as Hoechst 33342 or DAPI.

-

Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.

Objective: To measure the generation of reactive oxygen species (ROS) in response to this compound exposure.

Principle: Cell-permeant dyes like DCFDA (2',7'-dichlorodihydrofluorescein diacetate) are non-fluorescent until they are oxidized by intracellular ROS, at which point they emit a green fluorescence.

Procedure:

-

Cell Culture and Treatment: Culture and expose cells to this compound in a 96-well plate as described in 4.2.

-

Probe Loading:

-

Remove the culture medium and wash the cells with PBS.

-

Load the cells with a ROS-sensitive probe (e.g., 10 µM DCFDA) in serum-free medium for 30-60 minutes at 37°C.

-

-

Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

-

Positive Control: Include a positive control group treated with a known ROS inducer (e.g., H2O2).

-

Analysis: Express the ROS levels in treated cells relative to the vehicle control.

Objective: To investigate the effect of this compound on the activation of MAPK and PI3K/Akt signaling pathways.

Procedure:

-

Protein Extraction: After long-term exposure, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated (activated) and total forms of key proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-Akt, Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Key Signaling Pathways in Organophosphate Toxicity

Long-term organophosphate exposure is known to induce cellular stress, leading to the activation of several key signaling pathways that regulate cell survival, apoptosis, and inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cellular responses to external stressors. Organophosphates can induce oxidative stress, which in turn activates the three main MAPK subfamilies: ERK, JNK, and p38-MAPK. The balance between these cascades can determine cell fate, with JNK and p38 generally promoting apoptosis, while ERK is often associated with cell survival.

Caption: MAPK signaling pathway activation by this compound-induced oxidative stress.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases. Some studies suggest that organophosphates can inhibit the phosphorylation of Akt, thereby suppressing this pro-survival pathway and contributing to apoptosis.

Application Notes and Protocols for In Vivo Dosimetry of Echothiophate Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echothiophate iodide is a potent, long-acting, and irreversible organophosphate inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] By inhibiting AChE, echothiophate iodide leads to an accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thereby potentiating and prolonging its effects.[2][3] This mechanism of action has led to its clinical use in ophthalmology for the treatment of glaucoma and accommodative esotropia.[1][3] In the context of in vivo research, precise dosimetry of echothiophate iodide is critical for achieving desired pharmacological effects while minimizing toxicity. These application notes provide detailed information on the dosimetry, experimental protocols, and relevant signaling pathways for the use of echothiophate iodide in preclinical research settings.

Data Presentation

Quantitative Toxicological Data

The following table summarizes the median lethal dose (LD50) of echothiophate iodide in various animal models and routes of administration. This data is crucial for dose-range finding studies and for establishing safety margins in experimental designs.

| Animal Model | Route of Administration | LD50 Value |

| Mouse | Oral | 5.1 mg/kg |

| Mouse | Intraperitoneal | 0.14 mg/kg (140 µg/kg) |

| Rat | Oral | 174 µg/kg |

| Rat | Subcutaneous | 174 µg/kg |

Data sourced from Material Safety Data Sheets.

Dosimetry in Ophthalmic Animal Studies

The following table outlines dosages of echothiophate iodide that have been used in ophthalmic studies in animal models. These are typically administered as topical eye drops.

| Animal Model | Concentration (% w/v) | Dosing Regimen | Observed Effects |

| Beagle Dog | 0.125% and 0.25% | Single topical dose | Reduced intraocular pressure and induced miosis |

| Cynomolgus Monkey | Not specified | Not specified | Induced formation of subcapsular cataracts |

Signaling Pathways

Echothiophate iodide's primary effect is the irreversible inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine then acts on its postsynaptic receptors, primarily muscarinic and nicotinic receptors, triggering a cascade of downstream signaling events.

Cholinergic Signaling Pathway

The inhibition of acetylcholinesterase by echothiophate iodide results in the potentiation of acetylcholine signaling at both muscarinic and nicotinic receptors.

Cholinergic signaling pathway affected by echothiophate iodide.

Muscarinic Receptor Signaling

Acetylcholine binding to muscarinic receptors, which are G-protein coupled receptors, initiates a variety of intracellular signaling cascades depending on the receptor subtype (M1-M5).

Muscarinic acetylcholine receptor signaling pathways.

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels. Acetylcholine binding directly opens the channel, leading to a rapid influx of cations and depolarization of the cell membrane.

Nicotinic acetylcholine receptor signaling pathway.

Experimental Protocols

General Experimental Workflow for In Vivo Dosimetry

A typical workflow for an in vivo dosimetry study with echothiophate iodide involves careful planning, execution, and monitoring to ensure animal welfare and data integrity.

General experimental workflow for in vivo dosimetry.

Protocol for Subcutaneous Administration in Guinea Pigs

This protocol is adapted from a study investigating the effects of chronic echothiophate administration on muscarinic receptors in guinea pigs.

Materials:

-

Echothiophate iodide powder

-

Sterile saline (0.9% NaCl) for injection

-

Sterile vials and syringes with appropriate gauge needles (e.g., 25-27G)

-

Analytical balance

-

pH meter and adjustment solutions (if necessary)

-

Vortex mixer

-

70% ethanol for disinfection

Procedure:

-

Preparation of Dosing Solution:

-

On the day of the experiment, weigh the required amount of echothiophate iodide powder using an analytical balance under a fume hood.

-